2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a hydroxy group and an acetohydrazide moiety linked to a phenylprop-2-en-1-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Hydroxy Substitution: The hydroxy group is introduced via electrophilic substitution, often using hydroxylating agents such as hydrogen peroxide or sodium hydroxide.
Acetohydrazide Formation: The acetohydrazide moiety is formed by reacting acetic acid hydrazide with the pyrazole derivative.
Condensation with Phenylprop-2-en-1-al: The final step involves the condensation of the acetohydrazide with phenylprop-2-en-1-al under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The phenylprop-2-en-1-ylidene moiety can be reduced to a phenylpropyl group.
Substitution: The pyrazole ring can undergo various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully saturated phenylpropyl derivative.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and thermal stability.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another compound with high thermal stability and energetic characteristics.
Uniqueness
2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxy and acetohydrazide moieties provide versatile sites for further chemical modifications, enhancing its applicability in various fields.
Properties
Molecular Formula |
C14H14N4O2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C14H14N4O2/c19-13(9-12-10-14(20)18-16-12)17-15-8-4-7-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19)(H2,16,18,20)/b7-4+,15-8+ |
InChI Key |
FYVVJTZSEOXUIW-DUEVJXGLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CC2=CC(=O)NN2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CC2=CC(=O)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.